molecular formula C24H21ClN4O4S B2375897 3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide CAS No. 1185124-68-8

3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B2375897
CAS No.: 1185124-68-8
M. Wt: 496.97
InChI Key: RQKUXZGFKSQSHA-UHFFFAOYSA-N
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Description

3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazepine ring system and multiple substituents that contribute to its chemical properties and reactivity.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: In biological research, the compound may be used to investigate its effects on cellular processes, enzyme activity, and protein interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its unique structure may allow it to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide involves multiple steps, starting from readily available starting materials

    Formation of Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.

    Introduction of Substituents: The substituents, including the 2,5-dimethylphenyl group, the isobutyryl(4-methylphenyl)amino group, and the carboxamide group, are introduced through a series of substitution and coupling reactions. These reactions typically require specific reagents and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation of the benzoxazepine ring may lead to the formation of quinone derivatives, while reduction of the carboxamide group may yield amine derivatives.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific context in which the compound is used and the nature of the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide include other benzoxazepine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S/c25-17-9-7-16(8-10-17)23(30)29-21-19-3-1-2-4-20(19)28-22(21)24(31)27-14-13-15-5-11-18(12-6-15)34(26,32)33/h1-12,28H,13-14H2,(H,27,31)(H,29,30)(H2,26,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKUXZGFKSQSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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